
2-(2-chlorophenoxy)-1-(3-chlorophenyl)-1-propanone
Vue d'ensemble
Description
2-(2-chlorophenoxy)-1-(3-chlorophenyl)-1-propanone is a useful research compound. Its molecular formula is C15H12Cl2O2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0214350 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Research on similar compounds emphasizes their role as intermediates in organic synthesis. For instance, compounds like 1,3-Bis(4-chlorophenyl)-2, 3-epoxypropanone have been explored for their reactivity and potential in synthesizing novel cyclic systems, indicating the versatility of chlorinated propanones in generating structurally diverse molecules with potential applications in material science and medicinal chemistry (Rashad et al., 2013).
Catalysis and Enantioselective Synthesis
The use of certain chlorophenyl propanones in catalysis and as intermediates for enantioselective synthesis is another area of interest. For example, studies on asymmetric synthesis using microbial reductases for producing chiral alcohols showcase the importance of such compounds in developing pharmaceutical intermediates, demonstrating their critical role in the synthesis of drugs (Y. Choi et al., 2010).
Environmental Chemistry and Pollutant Degradation
Research into the degradation pathways of chlorinated phenols, closely related to the chemical structure of interest, provides insights into environmental applications, such as pollutant degradation processes. Studies on the advanced oxidation processes for wastewater treatment reveal the potential of similar compounds in environmental remediation (Yunfu. Sun & J. Pignatello, 1993).
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(19-14-8-3-2-7-13(14)17)15(18)11-5-4-6-12(16)9-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCDVPSNVKXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4060056.png)
![1-[2-(2-methoxyphenyl)ethyl]-4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole](/img/structure/B4060058.png)
![3,3'-[(2-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060069.png)
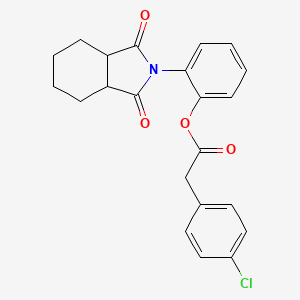
![methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B4060079.png)
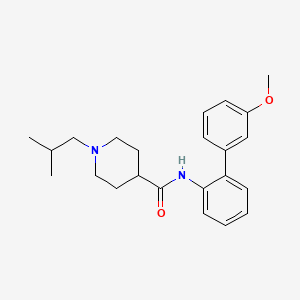
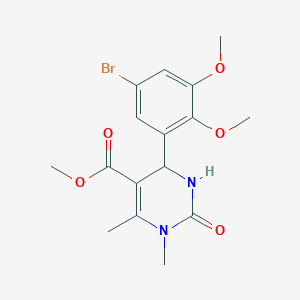

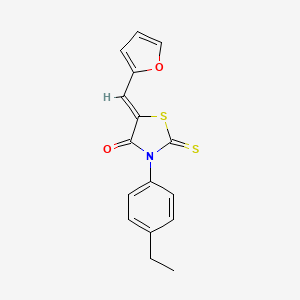
![[4-bromo-2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4060117.png)
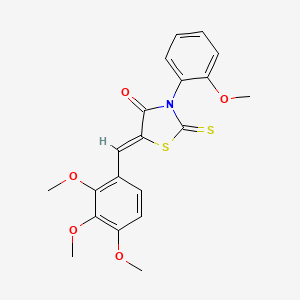
![3,5-dimethyl-1-(1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B4060127.png)
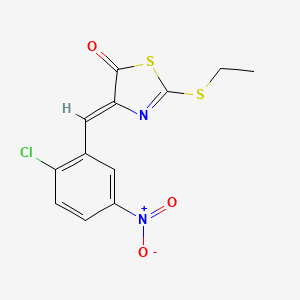
![5-[(5-bromo-2-furyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4060136.png)
